molecular formula C19H15F3O3 B380534 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315233-85-3

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B380534
CAS No.: 315233-85-3
M. Wt: 348.3g/mol
InChI Key: REYHKDDJQHCANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one” is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with ethyl acetoacetate, followed by cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

“7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Introduction of different substituents on the aromatic ring or other positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for drug development and therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of “7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one: Lacks the trifluoromethyl group.

    7-ethoxy-8-methyl-3-(trifluoromethyl)-4H-chromen-4-one: Lacks the phenyl group.

    7-ethoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methyl group at position 8.

Uniqueness

“7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one” is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of ethoxy, methyl, phenyl, and trifluoromethyl substituents provides a distinct profile that may offer advantages in specific applications.

Properties

IUPAC Name

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O3/c1-3-24-14-10-9-13-16(23)15(12-7-5-4-6-8-12)18(19(20,21)22)25-17(13)11(14)2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYHKDDJQHCANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.